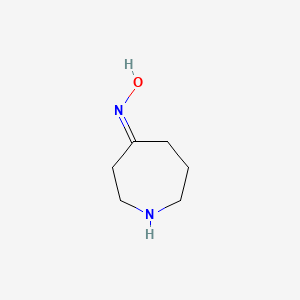
Azepan-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-4-one oxime, also known as 4-oxazepan-2-one oxime, is an organic compound of the oxime family. It is a molecule composed of a nitrogen-oxygen double bond and a carbon-oxygen single bond, connected to a five-membered ring. This oxime is of particular interest due to its numerous applications in the fields of organic synthesis and medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
Azepan-4-one oxime is a versatile molecule with numerous applications in organic synthesis and medicinal chemistry. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of azepane-based polymers and polysaccharides, as well as in the synthesis of azepane-based polymers and polysaccharides. Additionally, azepan-4-one oxime has been used as a starting material in the synthesis of a variety of heterocyclic compounds.
Wirkmechanismus
Azepan-4-one oxime is an electrophilic reagent that reacts with nucleophiles to form a variety of products. The reaction proceeds via a nucleophilic attack on the oxime group, followed by a proton transfer to the nitrogen atom. The resulting product is an oxime-substituted azepane ring. The reaction is typically conducted in an aqueous acid medium and is complete within 1-2 hours.
Biochemical and Physiological Effects
Azepan-4-one oxime is a versatile molecule with numerous applications in organic synthesis and medicinal chemistry. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. Additionally, azepan-4-one oxime has been used as a starting material in the synthesis of a variety of heterocyclic compounds. The biochemical and physiological effects of these compounds are still largely unknown.
Vorteile Und Einschränkungen Für Laborexperimente
Azepan-4-one oxime is a relatively easy to synthesize compound and is widely available in the laboratory. Its reactivity and low cost make it a useful reagent for organic synthesis. However, it should be noted that the reaction of azepan-4-one oxime with nucleophiles is highly exothermic, and proper safety precautions should be taken when working with it.
Zukünftige Richtungen
Azepan-4-one oxime is a versatile molecule with numerous applications in organic synthesis and medicinal chemistry. The potential of this compound is still largely unexplored and there are many future directions that can be explored. These include the synthesis of more complex heterocyclic compounds, the development of new catalysts and reagents for organic synthesis, and the exploration of its potential applications in medicinal chemistry. Additionally, further research into the biochemical and physiological effects of azepan-4-one oxime could lead to new insights into the structure and function of this molecule.
Synthesemethoden
Azepan-4-one oxime can be synthesized from the reaction of Azepan-4-one oxime-one and hydroxylamine hydrochloride in the presence of an acid catalyst. The reaction is typically conducted in an aqueous acid medium at temperatures ranging from 0-50°C. The reaction is typically complete within 1-2 hours and yields a pure product.
Eigenschaften
IUPAC Name |
(NE)-N-(azepan-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c9-8-6-2-1-4-7-5-3-6/h7,9H,1-5H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGKCXLKLQNZBB-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CCNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/CCNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-4-one oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


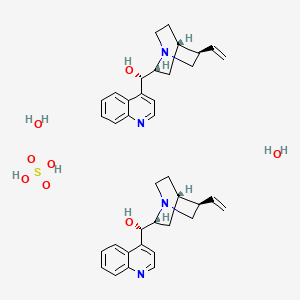
![Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B6353952.png)
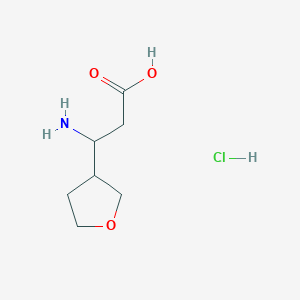

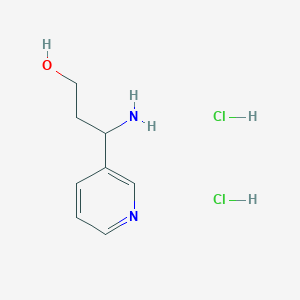
![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)
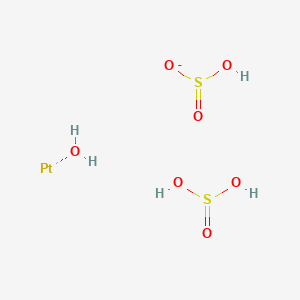
![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)
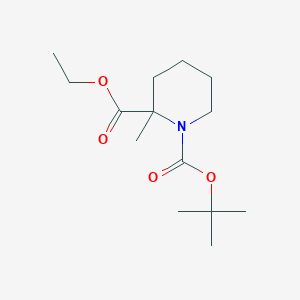
![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)
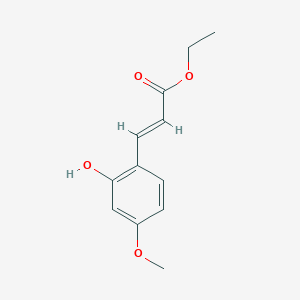
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)